molecular formula C18H18BrNO2 B7980478 (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone

(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone

Cat. No.: B7980478
M. Wt: 360.2 g/mol
InChI Key: BUNULSRLMDGOTI-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone is an organic compound that features a benzyloxy group, a bromophenyl group, and a pyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the aromatic ring.

    Coupling to Form the Methanone Core: The final step involves coupling the benzyloxy-bromophenyl intermediate with the pyrrolidinyl group using a suitable coupling reagent like a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of different functional groups on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives can be explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyrrolidinyl groups can influence the compound’s binding affinity and selectivity, while the bromophenyl group can enhance its reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzyloxy)-5-chlorophenyl) (pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-(Benzyloxy)-5-fluorophenyl) (pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (2-(Benzyloxy)-5-iodophenyl) (pyrrolidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with molecular targets and its overall stability.

Properties

IUPAC Name

(5-bromo-2-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-15-8-9-17(22-13-14-6-2-1-3-7-14)16(12-15)18(21)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNULSRLMDGOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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